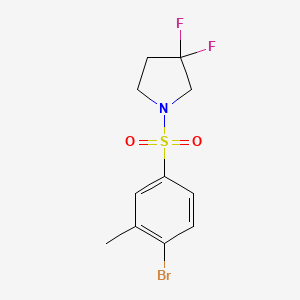

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine

Overview

Description

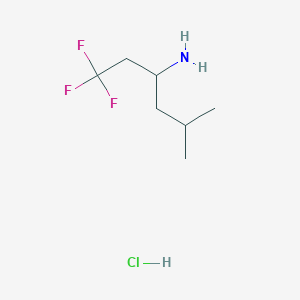

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a chemical compound with the following properties:

- Molecular Formula : C<sub>7</sub>H<sub>6</sub>BrClO<sub>2</sub>S

- Molecular Weight : 269.54 g/mol

- Appearance : White to light yellow to light orange powder or crystals

- Melting Point : Approximately 59°C

- Solubility : Soluble in toluene

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Bromo-3-methylbenzenesulfonyl chloride (also known as 6-Bromo-m-toluene-3-sulfonyl chloride) with 3,3-difluoropyrrolidine . The specific synthetic route and conditions would need to be detailed from relevant literature.

Molecular Structure Analysis

The molecular structure consists of a pyrrolidine ring with a 4-bromo-3-methylbenzenesulfonyl group attached. The sulfonyl group imparts reactivity and can participate in various chemical reactions.

Physical And Chemical Properties Analysis

- Melting Point : 59°C

- Purity (GC) : Minimum 98.0%

- Color : Brown to white

- Infrared Spectrum : Authentic

- Solubility : Soluble in toluene

Scientific Research Applications

Synthesis and Reactions

- Synthesis of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate : This compound, similar in structure to 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine, demonstrates its utility as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts. These adducts offer insights into nucleophilic attack mechanisms related to the sulfonyl group, a feature relevant to your compound of interest (Vasin et al., 2016).

Applications in Medicinal Chemistry

- Methylbenzenesulfonamide CCR5 Antagonists : Research on methylbenzenesulfonamide, which shares structural elements with your compound, highlights its potential as a targeting preparation in HIV-1 infection prevention. This suggests possible applications of your compound in the development of antiviral drugs (Cheng De-ju, 2015).

Organic Synthesis and Characterization

- Role in the Synthesis of Complex Organic Compounds : The compound is instrumental in the synthesis of advanced organic molecules like 1,4-dihydropyridine, acting as a hydrogen transfer reagent and enabling downstream derivatization towards new molecules. This demonstrates its potential in complex organic syntheses (Borgarelli et al., 2022).

Utility in Halogenation Processes

- Use in Ring Halogenations : The structurally related compounds are employed in ring halogenation processes, suggesting that 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine could be used in similar chemical transformations, especially in the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

- Hazard Statement : Causes severe skin burns and eye damage. Contact with water liberates toxic gas.

- Precautionary Measures : Handle with protective gear, avoid ingestion, and store in a dry place.

Future Directions

Future research could explore:

- Biological Activity : Investigate potential applications in drug discovery or other fields.

- Derivatives : Synthesize and study derivatives for improved properties.

- Reaction Mechanisms : Understand the reactivity and transformations of this compound.

Please note that this analysis is based on available information, and further research is recommended. For detailed references, consult relevant scientific literature1234.

properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAPDJLVOQERAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)

![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)

![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)

![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1414279.png)